molecular formula C19H24ClNO3S B7456702 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

Cat. No.: B7456702
M. Wt: 381.9 g/mol
InChI Key: NBCIUYZYZQHIQR-UHFFFAOYSA-N
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Description

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-chloro-2-methylaniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide: Lacks the tert-butyl group.

    3-tert-butyl-N-(2-methylphenyl)-4-ethoxybenzenesulfonamide: Has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the tert-butyl group and the specific substitution pattern on the phenyl rings make 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide unique

Properties

IUPAC Name

3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-6-24-18-11-10-14(12-15(18)19(3,4)5)25(22,23)21-17-9-7-8-16(20)13(17)2/h7-12,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCIUYZYZQHIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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